3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride is an organic compound featuring a trifluoromethyl group, a phenyl ring, an oxazole ring, and a sulfonyl chloride group. This compound is notable for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxazole ring and the trifluoromethyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Agrochemicals: Employed in the development of herbicides and fungicides due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the oxazole ring.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, oxazole ring, and sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity .
Biological Activity
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a phenyl ring, an oxazole ring, and a sulfonyl chloride group. Its unique structure contributes to its diverse biological activities.
Component | Description |
---|---|
Trifluoromethyl Group | Enhances lipophilicity and biological potency. |
Phenyl Ring | Provides structural stability and reactivity. |
Oxazole Ring | Imparts heterocyclic characteristics. |
Sulfonyl Chloride Group | Facilitates nucleophilic substitution reactions. |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the Trifluoromethyl Group : Utilized via trifluoromethylation reactions with reagents like trifluoromethyl iodide.
- Sulfonylation : The sulfonyl chloride group is introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it affects various cancer cell lines:
- IC50 Values :
- Against HCT116 (colon cancer): IC50=22.4μM
- Against HePG2 (liver cancer): IC50=17.6μM
These values suggest that the compound is more effective than some standard chemotherapy agents like Doxorubicin in certain contexts .
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various strains:
- Minimum Inhibitory Concentrations (MICs) :
The mechanism of action involves interaction with specific biological targets:
- Molecular Targets : Enzymes such as kinases and receptors involved in cell signaling pathways.
- Pathways Modulated : It can inhibit enzyme activity and modulate pathways linked to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-(Trifluoromethyl)benzenesulfonyl chloride | Lacks oxazole ring | Moderate anti-inflammatory activity |
2,2,2-Trifluoroacetophenone | Different core structure | Limited anticancer properties |
The combination of the trifluoromethyl group with the oxazole and sulfonyl groups in this compound provides distinct chemical reactivity and enhanced biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Pharmaceutical Applications : Used as an intermediate in synthesizing drugs targeting inflammation and cancer.
- Agrochemical Applications : Development of herbicides and fungicides leveraging its bioactive properties .
- Materials Science : Investigated for use in advanced materials due to its unique electronic properties.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-19(16,17)9-5-8(15-18-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMMSDSJNYQJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.